

standard operating procedures for handling ENT-C225

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Application Notes and Protocols for ENT-C225

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENT-C225 is a chimeric monoclonal antibody that acts as a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR). By targeting the extracellular domain of EGFR, ENT-C225 blocks the binding of its natural ligands, such as Epidermal Growth Factor (EGF), thereby inhibiting receptor dimerization and downstream signaling. This interference with EGFR signaling pathways, including the Ras-Raf-MEK-ERK and PI3K-Akt pathways, leads to the suppression of tumor cell proliferation, induction of apoptosis, and inhibition of angiogenesis.[1] [2] Additionally, ENT-C225 can mediate antibody-dependent cellular cytotoxicity (ADCC), a mechanism that recruits immune cells to target and eliminate tumor cells.[1] These application notes provide detailed protocols for the in vitro characterization of ENT-C225.

Data Presentation

Table 1: In Vitro Efficacy of ENT-C225 in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values of **ENT-C225** were



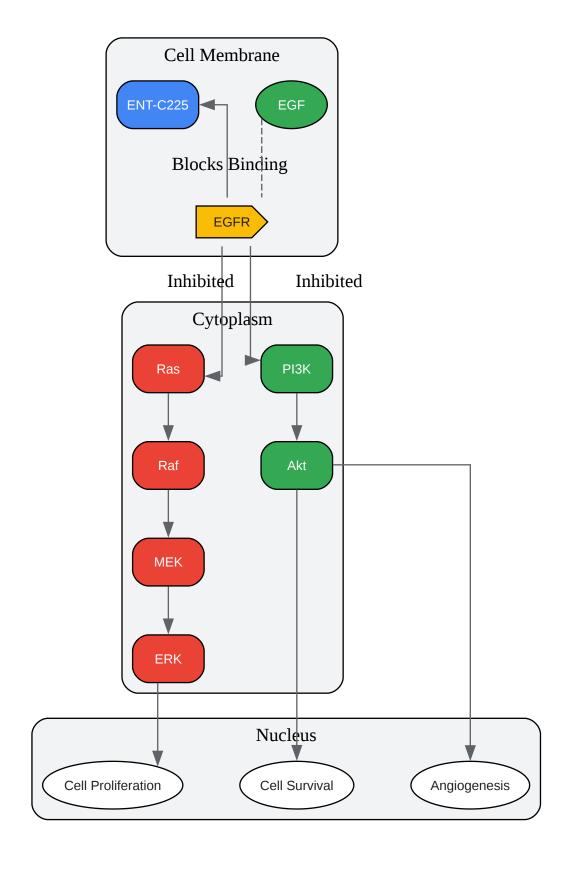
determined in various human cancer cell lines using a cell viability assay after 72 hours of treatment.

| Cell Line | Cancer Type | EGFR Status | IC50 of ENT- C225 (nM) | Reference |
|-----------|-------------------------------|-------------------------|---------------------------|-----------|
| A431 | Epidermoid Carcinoma | Wild-type, Amplified | 0.1 - 10 | [3] |
| DiFi | Colorectal Adenocarcinoma | Wild-type, Amplified | 0.3 - 2 | [3] |
| H292 | Non-Small Cell Lung Cancer | Wild-type | 0.25 | [3] |
| H1650 | Non-Small Cell Lung Cancer | Deletion Mutation | 6.7 | [3] |
| CaCo2 | Colorectal Adenocarcinoma | Wild-type | 17.69 ± 7.59 | [4] |
| Lim1215 | Colorectal Adenocarcinoma | Wild-type | 0.12 ± 0.04 | [4] |

Note: IC50 values can vary depending on the experimental conditions, including cell density, serum concentration, and the specific assay used.

Signaling Pathway Diagram





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Caption: ENT-C225 blocks EGF binding to EGFR, inhibiting downstream signaling pathways.



Experimental Protocols Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of **ENT-C225** on the viability and proliferation of cancer cells.[1]

Materials:

- 96-well cell culture plates
- · Cancer cell lines of interest
- Complete growth medium (e.g., DMEM with 10% FBS)
- ENT-C225 (lyophilized powder)
- Phosphate-Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed 5,000-10,000 cells per well in a 96-well plate in 100 μL of complete growth medium.
 - Incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Treatment:
 - Prepare serial dilutions of **ENT-C225** in complete growth medium.



- \circ Remove the medium from the wells and add 100 μL of the **ENT-C225** dilutions. Include untreated wells as a control.
- Incubate for the desired duration (e.g., 24, 48, or 72 hours).
- MTT Addition:
 - $\circ~$ Add 10 μL of MTT solution to each well.
 - Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization:
 - Add 100 μL of solubilization solution to each well.
 - Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the untreated control.



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Caption: Workflow for determining cell viability using the MTT assay.



Protocol 2: Western Blotting for EGFR Signaling Pathway Analysis

This protocol is used to analyze the phosphorylation status of EGFR and its downstream signaling proteins following treatment with **ENT-C225**.[5][6]

Materials:

- · 6-well cell culture plates
- · Cancer cell lines of interest
- Complete growth medium
- ENT-C225
- Ice-cold PBS
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA or Bradford protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAkt, anti-pERK, anti-ERK, anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

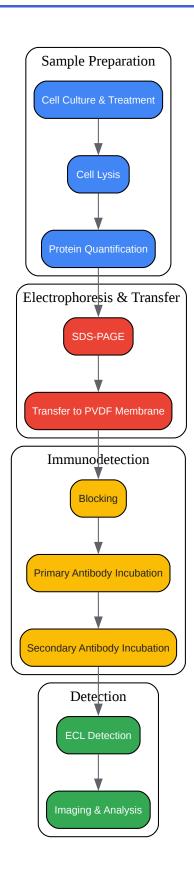
Procedure:

· Cell Culture and Treatment:



- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with **ENT-C225** at the desired concentration and for the specified time.
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Add 100-200 μL of RIPA buffer to each well and scrape the cells.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein concentrations and prepare samples with Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash again and detect the signal using an ECL substrate and an imaging system.





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Caption: Western blotting workflow for analyzing protein expression and phosphorylation.



Protocol 3: Immunofluorescence for EGFR Localization

This protocol is used to visualize the cellular localization of EGFR in response to **ENT-C225** treatment.[7][8]

Materials:

- · Glass coverslips in 24-well plates
- · Cancer cell lines of interest
- · Complete growth medium
- ENT-C225
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS (for permeabilization)
- Blocking solution (e.g., 1% BSA in PBS)
- Primary antibody against EGFR
- Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- · Mounting medium

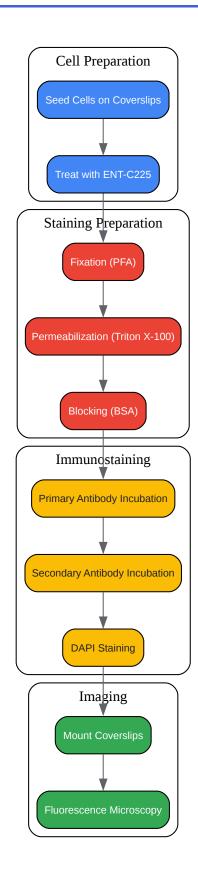
Procedure:

- Cell Seeding and Treatment:
 - Seed cells on glass coverslips in 24-well plates.
 - Treat with **ENT-C225** at the desired concentration and for the specified time.
- Fixation and Permeabilization:



- · Wash cells with PBS.
- Fix with 4% PFA for 15 minutes at room temperature.
- Wash with PBS.
- Permeabilize with 0.1% Triton X-100 for 10 minutes.
- Immunostaining:
 - Wash with PBS.
 - Block with 1% BSA in PBS for 30 minutes.
 - Incubate with the primary anti-EGFR antibody for 1 hour at room temperature.
 - Wash with PBS.
 - Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
- Mounting and Imaging:
 - · Wash with PBS.
 - Stain nuclei with DAPI for 5 minutes.
 - · Wash with PBS.
 - Mount the coverslips onto glass slides using mounting medium.
 - Visualize the cells using a fluorescence microscope.





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 $\label{lem:caption:monofluorescence} \textbf{Caption: Immunofluorescence workflow for visualizing protein localization.}$



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